Cas no 66823-04-9 ((1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylicacid)
(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylicacid Chemical and Physical Properties
Names and Identifiers
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- (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid
- cyclopropanecarboxylic acid, 2-(hydroxymethyl)-1-phenyl-, (1R,2S)-
- 66823-04-9
- AKOS025287288
- AC-26999
- (1R,2S)-rel-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid
- (1R,2S)-2-(HYDROXYMETHYL)-1-PHENYLCYCLOPROPANE-1-CARBOXYLIC ACID
- (1R,2S)-rel-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylicacid
- SCHEMBL13835677
- (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylicacid
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- Inchi: 1S/C11H12O3/c12-7-9-6-11(9,10(13)14)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)/t9-,11+/m1/s1
- InChI Key: PSMORJXEGALFGQ-KOLCDFICSA-N
- SMILES: OC[C@H]1C[C@]1(C(=O)O)C1C=CC=CC=1
Computed Properties
- Exact Mass: 192.07866
- Monoisotopic Mass: 192.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- Density: 1.310
- Melting Point: 145 ºC
- Boiling Point: 382.099°C at 760 mmHg
- Flash Point: 199.06°C
- Refractive Index: 1.605
- PSA: 57.53
- LogP: 1.02120
(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylicacid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | R249985-50mg |
(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylicacid |
66823-04-9 | 50mg |
$ 235.00 | 2022-06-02 | ||
| TRC | R249985-100mg |
(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylicacid |
66823-04-9 | 100mg |
$ 390.00 | 2022-06-02 | ||
| TRC | R249985-250mg |
(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylicacid |
66823-04-9 | 250mg |
$ 775.00 | 2022-06-02 |
(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylicacid Related Literature
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylicacid
Chemical Profile of (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic Acid (CAS No. 66823-04-9)
(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid, identified by its CAS number 66823-04-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclopropane ring substituted with a phenyl group and a hydroxymethyl side chain, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents.
The cyclopropane moiety in (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid is a key structural feature that contributes to its interesting chemical behavior. Cyclopropanes are known for their high ring strain, which can be exploited in synthetic chemistry to facilitate various transformations. The presence of the phenyl group enhances the lipophilicity of the molecule, making it potentially suitable for membrane interactions and receptor binding. Additionally, the hydroxymethyl group provides a site for further functionalization, allowing for the attachment of other pharmacophores or biomolecules.
In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with neurological disorders. The structural framework of (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid bears a resemblance to several known bioactive compounds that have demonstrated efficacy in preclinical studies. For instance, analogs with similar scaffolds have been investigated for their potential role in inhibiting enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The stereochemistry at the chiral centers (1R,2S configuration) is particularly important, as it can significantly influence the biological activity and pharmacokinetic properties of the compound.
One of the most compelling aspects of (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopanecarboxylic acid is its versatility as a building block in medicinal chemistry. Researchers have utilized this compound to synthesize derivatives with enhanced binding affinity or improved metabolic stability. For example, modifications to the phenyl ring or the hydroxymethyl group have led to compounds that exhibit potent activity against specific targets while maintaining good selectivity. These findings underscore the importance of (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid as a key intermediate in drug discovery pipelines.
The synthesis of (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid presents both challenges and opportunities for synthetic chemists. The cyclopropane ring can be introduced via various methods, including cyclopropanation reactions or intramolecular cyclizations. The stereocontrol at the chiral centers is particularly critical and has been achieved through careful selection of catalysts or chiral auxiliaries. Recent advances in asymmetric synthesis have made it possible to produce enantiomerically pure forms of this compound with high efficiency, which is essential for pharmaceutical applications.
In addition to its potential in drug development, (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid has also been explored in materials science and agrochemical research. Its unique structure allows it to serve as a precursor for polymers with specialized properties or as a component in formulations designed to interact with biological systems. The ability to functionalize multiple sites on the molecule provides chemists with a high degree of flexibility in designing novel materials with tailored characteristics.
The future prospects for (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid are promising, given its diverse applications and structural features. As our understanding of biological pathways continues to expand, new opportunities will arise for utilizing this compound in therapeutic contexts. Furthermore, advancements in synthetic methodologies will likely enable more efficient and scalable production processes, making it more accessible for research and commercial applications.
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